(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-11(2)14-9-16(12(3)8-15(14)20-4)22(18,19)17-10-13-6-5-7-21-13/h5-9,11,17H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWBCVPTRNJOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CO2)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a complex organic compound notable for its unique structural characteristics, which include a furan moiety and a sulfonamide group. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and possibly anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Structural Characteristics
The structure of this compound can be broken down into key components:
- Furan Ring : A five-membered aromatic heterocycle known for its reactivity.
- Sulfonamide Group : Commonly associated with antibacterial properties.
These structural features suggest that the compound may exhibit a range of biological activities due to the interaction of these functional groups with biological targets.
Antibacterial Activity
Sulfonamides are well-documented for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The presence of the sulfonamide group in this compound suggests a similar mechanism of action:
- Mechanism : Inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
- Expected Efficacy : Predicted to be effective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The furan ring may contribute to anti-inflammatory effects through various mechanisms, such as:
- Inhibition of Pro-inflammatory Cytokines : Compounds with furan moieties have shown potential in reducing the levels of pro-inflammatory cytokines.
- Antioxidant Activity : The antioxidant properties associated with furan derivatives may further enhance their anti-inflammatory capabilities.
Other Potential Activities
Research suggests that compounds with similar structures may also exhibit:
- Anticancer Activity : Due to their ability to induce apoptosis in cancer cells.
- Neuroprotective Effects : Potential benefits in neurodegenerative diseases.
Synthesis and Testing
The synthesis of this compound can be achieved through various methodologies. Following synthesis, biological activity is typically assessed using in vitro assays.
Table 1: Summary of Biological Activity Studies
| Study Reference | Compound Tested | Biological Activity | Methodology |
|---|---|---|---|
| This compound | Antibacterial | Zone of inhibition assay | |
| Sulfanilamide | Antibacterial | MIC determination | |
| Celecoxib | Anti-inflammatory | Cytokine measurement |
In Vitro Studies
In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Inhibitory effects noted against Escherichia coli.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals that while many share antibacterial properties, the unique combination of functional groups in this compound may provide enhanced selectivity and efficacy.
Table 2: Comparison of Structural Analogues
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Furosemide | Furan and sulfonamide | Diuretic |
| Celecoxib | Furan derivative, sulfonamide | Anti-inflammatory |
Scientific Research Applications
(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a chemical compound with a unique structure featuring a furan moiety and a sulfonamide group. The compound's structure suggests it may have potential biological activities, making it useful in scientific research.
Potential Applications
The applications of This compound span various fields:
- Drug discovery
- Materials science
- Chemical synthesis
Drug Discovery
Sulfonamides are known for their antibacterial properties because they can inhibit bacterial folate synthesis. The furan ring may also impart anti-inflammatory and antioxidant properties. Computer-aided prediction methods have indicated that compounds with similar structures often exhibit various pharmacological activities, including anti-cancer, anti-diabetic, and neuroprotective effects.
Chemical Synthesis
The chemical behavior of This compound can be analyzed through reactions typical of sulfonamides and furan derivatives. These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize analogs for further study.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological targets.
Structural Similarity
Several compounds share structural similarities with This compound , each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Furosemide | Furan and sulfonamide | Diuretic |
| Celecoxib | Furan derivative, sulfonamide | Anti-inflammatory |
Comparison with Similar Compounds
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenyl-pyrimidin-4-amine
- Structure : Contains a pyrimidine core with a sulfonamide-linked 4-methoxyphenyl group and a fluorophenyl substituent.
- Key Differences: The pyrimidine ring introduces rigidity and planar geometry, contrasting with the flexible furylmethyl group in the target compound.
- Synthesis : Prepared via multi-step coupling reactions, emphasizing the role of aromatic substitution patterns in modulating reactivity .
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine
- Structure : Features a benzimidazole core with trifluoromethyl and pyridyloxy groups, linked to a sulfonamide-bound trifluoromethoxyphenyl group.
- Key Differences : The trifluoromethyl and trifluoromethoxy groups are strongly electron-withdrawing, which may enhance binding affinity to hydrophobic enzyme pockets compared to the electron-donating methoxy and isopropyl groups in the target compound .
N-Sulfonyl Amino Acid Amides
- Structure: Combines sulfonamide moieties with amino acid backbones (e.g., 3-methoxytyramine derivatives).
- Key Differences: The amino acid component introduces chirality and hydrogen-bonding capacity, which are absent in the target compound. Such derivatives exhibit fungicidal activity, suggesting that the furylmethyl group in the target compound might confer distinct target specificity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine, and how can reaction yields be optimized?
- Methodological Answer :
- Sulfonylation : React the furylmethylamine precursor with 4-methoxy-2-methyl-5-(methylethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Monitor pH to avoid hydrolysis of the sulfonyl chloride .
- Solvent Optimization : Use polar aprotic solvents like methanol or isopropanol, which showed high isolated yields (+ symbols in solvent tables) for similar sulfonamide syntheses .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Q. What analytical techniques are critical for characterizing the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the sulfonylamine linkage and substituent positions. Compare chemical shifts with analogous sulfonamides (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ ion) and detect trace impurities .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for structurally related pyrimidin-4-amine derivatives .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- In Vitro Assays : Test receptor binding affinity using competitive radioligand displacement assays (e.g., CRF receptor antagonism studies, as in SSR125543A ).
- Enzyme Inhibition : Evaluate inhibition of carbonic anhydrase isoforms (hCA I/II) via fluorometric assays, referencing protocols for sulfonamide-based inhibitors .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Model-Specific Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based). For example, CRF antagonism in Y79 retinoblastoma cells (IC = 3.0 nM) vs. AtT-20 pituitary cells .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies (e.g., demethylation of the methoxy group altering activity) .
Q. How does the substitution pattern on the phenyl ring influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens). Compare logP values (HPLC-derived) and plasma protein binding (equilibrium dialysis) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors, leveraging crystallographic data from related sulfonamides .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Binding Pocket Analysis : Map electrostatic and hydrophobic interactions using cryo-EM or mutagenesis studies (e.g., CRF receptor mutants to identify key residues for sulfonamide binding) .
- Kinetic Studies : Measure association/dissociation rates (SPR or stop-flow kinetics) to differentiate selectivity mechanisms from nonspecific adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
